molecular formula C14H11FN2O2 B4986185 N-(4-carbamoylphenyl)-4-fluorobenzamide

N-(4-carbamoylphenyl)-4-fluorobenzamide

Cat. No.: B4986185
M. Wt: 258.25 g/mol
InChI Key: WJTNYSXFWZLZIY-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-4-fluorobenzamide is a benzamide derivative characterized by a fluorine-substituted benzoyl group attached to a 4-carbamoylphenylamine moiety. The carbamoyl group (-CONH₂) at the para position of the phenyl ring distinguishes it from related compounds with carbamothioyl (-CSNH₂), nitro (-NO₂), or halogen substituents . Such modifications influence solubility, hydrogen-bonding capacity, and biological activity.

Properties

IUPAC Name

4-[(4-fluorobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTNYSXFWZLZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-4-fluorobenzamide typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the desired product .

Industrial Production Methods

For industrial production, the synthesis route is optimized to enhance yield and reduce costs. This often involves the use of safer and more efficient reagents and solvents. For example, the use of N,N-dimethylformamide as a solvent and the optimization of reaction temperatures and times can significantly improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-4-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aminobenzamides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-carbamoylphenyl)-4-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N-(4-Bromophenylcarbamothioyl)-4-fluorobenzamide

  • Structural Differences : Replaces the carbamoyl group with a carbamothioyl (-CSNH₂) and introduces a bromine atom at the phenyl ring.
  • Physical Properties :

    Property Value Reference
    Melting Point 130–132°C (similar carbamothioyl derivative)
    Molecular Weight 308.76 g/mol
    logP 3.68 (indicative of lipophilicity)
  • Crystallography : Exhibits intermolecular hydrogen bonds (N–H···S and N–H···O) that stabilize its crystal lattice, a feature shared with carbamoyl analogs .

N-(4-Chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide

  • Structural Differences : Incorporates a benzothiazole ring system with a chlorine substituent.
  • Key Properties :

    Property Value Reference
    Molecular Weight 306.74 g/mol
    logP 3.69
    Polar Surface Area 32.75 Ų

Functional Derivatives

N-(Dimethylcarbamothioyl)-4-fluorobenzamide

  • Synthesis: Produced in 78% yield via crystallization from dichloromethane:ethanol (1:2) .
  • Coordination Chemistry : Forms stable Ni(II) and Cu(II) complexes, with irreversible oxidation peaks at +1.38 V (Ni complex), indicating redox-active ligand behavior .

N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide

  • Stability: Exists as a stable monohydrate under accelerated stress conditions (heat, light, humidity) .

Pharmacologically Active Analogs

N-(4-Fluorophenyl)benzamide

  • Physicochemical Properties: Property Value Reference CAS Number 366-75-6 Molecular Formula C₁₃H₁₀FNO
  • Role : A simpler analog lacking the carbamoyl group, often used as a reference compound in structure-activity relationship (SAR) studies .

N-{4-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide

  • Structural Features: Combines nitro (-NO₂) and chloro-methylphenyl groups, enhancing electrophilic character.
  • Applications : Nitro groups often confer antimicrobial or antiparasitic activity, though specific data for this compound are pending .

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